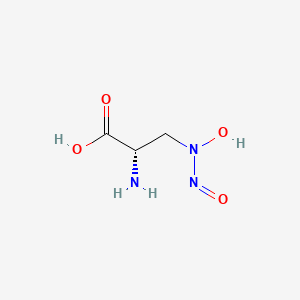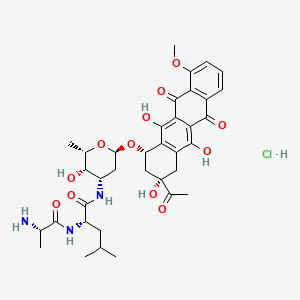
1-(1,4-Dihydroxy-2-naphthyl)ethanone
Vue d'ensemble
Description
“1-(1,4-Dihydroxy-2-naphthyl)ethanone” is a chemical compound with the molecular formula C12H10O3 . It is also known by other names such as 1’-Acetonaphthone, 1-Acetylnaphthalene, 1-Acetonaphthone, α-Acetonaphthone, α-Acetylnaphthalene, α-Naphthyl methyl ketone, and Methyl α-naphthyl ketone .
Molecular Structure Analysis
The molecular structure of “1-(1,4-Dihydroxy-2-naphthyl)ethanone” can be viewed as a 2D Mol file or a computed 3D SD file . The molecule is planar, with an intramolecular O—H⋯O hydrogen bond between the hydroxy group and the carbonyl O atom .Physical And Chemical Properties Analysis
The compound has a molecular weight of 216.236 g/mol . It is stable at room temperature and soluble in organic solvents such as ethanol, ether, and chloroform .Applications De Recherche Scientifique
Solubility in Aqueous Ethanol Solution
A study conducted by Hu et al. (2010) measured the solubility of a similar compound, 1-(4-methyl-1-naphthyl) ethanone, in an aqueous ethanol solution. Using a laser monitoring system, they found that λh and modified Apelblat models accurately represented the solubility behavior, providing valuable data for understanding the crystal form of this compound (Hu, Chen, Yang, Jun, & Zhao, 2010).
Photoinitiator for Polymerization
Dereli et al. (2020) synthesized 1-(2-Naphthyl)-2-(1-pyrrolidinyl)ethanone (MPY) as a photoinitiator for free radical polymerization. They studied its absorption and fluorescence properties, concluding that MPY acts effectively in this role (Dereli, Cakmak, & Doğruyol, 2020).
Electrocarboxylation Catalyzed by Cinchona Alkaloids
Chen et al. (2014) investigated the enantioselective electrocarboxylation of aromatic ketones like 1-(6-methoxy-2-naphthyl)ethanone with CO2, catalyzed by cinchona alkaloids. They found that this process produced optically active 2-hydroxy-2-arylpropionic acids, providing insights into organic synthesis techniques (Chen, Tu, Zhu, Wenwen, Wang, & Lu, 2014).
Synthesis and Spectroscopic Characterization
Fahmi et al. (2013) focused on the development of biologically potent Schiff bases and their Cr(III) complexes, using 1-(2-naphthyl) ethanone as a starting material. They conducted various spectroscopic analyses, offering significant information on the physical and chemical properties of these compounds (Fahmi, Shrivastava, Meena, Joshi, & Singh, 2013).
Photosensitizer for Singlet Oxygen Generation
Jiang et al. (2015) used 1-(6-methoxynaphthalen-2-yl)ethanone to prepare aza-BODIPYs bearing naphthyl groups. They observed notable effects on photophysical properties due to extended π-conjugation and evaluated these compounds as potential photosensitizers (Jiang, Xi, Guennic, Guan, Jacquemin, Guan, & Xiao, 2015).
Reactions with Aryl Thiosemicarbazides
Chaaban et al. (2016) explored the reactions of 1-(1,4-dihydroxynaphthalen-2-yl)ethanone with aryl thiosemicarbazides, leading to unexpected product formations. This study contributes to understanding the chemical behavior and potential applications of this compound in synthetic chemistry (Chaaban, El Khawass, Mahran, El Razik, & Salamouni, 2016).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(1,4-dihydroxynaphthalen-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-7(13)10-6-11(14)8-4-2-3-5-9(8)12(10)15/h2-6,14-15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLPUCARSNJTSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=CC=CC=C2C(=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60296785 | |
| Record name | 1-(1,4-Dihydroxy-2-naphthyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60296785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,4-Dihydroxy-2-naphthyl)ethanone | |
CAS RN |
40420-48-2 | |
| Record name | MLS000737721 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111552 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(1,4-Dihydroxy-2-naphthyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60296785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















